molecular formula C16H17NO3S B5786640 N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

Numéro de catalogue B5786640
Poids moléculaire: 303.4 g/mol
Clé InChI: IIEWYNPUPVTAMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TDM-1 is an antibody-drug conjugate (ADC) that targets HER2-positive breast cancer cells. It is composed of trastuzumab, a monoclonal antibody that binds to HER2 receptors, and DM1, a cytotoxic agent that inhibits microtubule polymerization. TDM-1 is designed to selectively deliver DM1 to HER2-positive cancer cells, thus minimizing toxicity to healthy cells.

Mécanisme D'action

TDM-1 binds to HER2 receptors on cancer cells and is internalized through receptor-mediated endocytosis. The acidic environment of the lysosome cleaves the linker, releasing DM1 into the cytoplasm. DM1 binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
TDM-1 has been shown to have a favorable safety profile compared to traditional chemotherapy. It has a lower incidence of severe adverse events, such as neutropenia and neuropathy, and does not require premedication with steroids or antihistamines. TDM-1 has also been shown to have a longer duration of response and a higher response rate compared to standard chemotherapy in HER2-positive breast cancer.

Avantages Et Limitations Des Expériences En Laboratoire

TDM-1 is a valuable tool for studying the role of HER2 in cancer biology and for developing new therapies for HER2-positive malignancies. However, there are some limitations to using TDM-1 in lab experiments. The cost of TDM-1 is high compared to traditional chemotherapy, which may limit its accessibility for some researchers. TDM-1 is also specific to HER2-positive cancer cells, which may limit its applicability to other cancer types.

Orientations Futures

There are several future directions for TDM-1 research. One area of focus is developing new linkers that can improve the stability and efficacy of TDM-1. Another area of focus is identifying biomarkers that can predict response to TDM-1 and guide patient selection. Additionally, TDM-1 is being studied in combination with other therapies, such as immunotherapy and PARP inhibitors, to improve its efficacy and overcome resistance. Finally, TDM-1 is being investigated in earlier stages of HER2-positive breast cancer and in other HER2-positive malignancies to expand its clinical utility.
In conclusion, TDM-1 is a promising drug candidate in the field of cancer research. Its selective delivery of DM1 to HER2-positive cancer cells has shown significant improvements in progression-free survival and overall survival in clinical trials. While there are limitations to using TDM-1 in lab experiments, its potential for developing new therapies and improving patient outcomes makes it an important area of research for the future.

Méthodes De Synthèse

The synthesis of TDM-1 involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker must be stable in circulation, but cleavable in the acidic environment of cancer cells. The most commonly used linker is MCC (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl), which has been shown to have good stability and efficacy in preclinical and clinical studies.

Applications De Recherche Scientifique

TDM-1 has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In a phase III clinical trial, TDM-1 was found to significantly improve progression-free survival and overall survival compared to standard chemotherapy in patients with metastatic HER2-positive breast cancer. TDM-1 has also shown promising results in early-stage breast cancer and other HER2-positive malignancies, such as gastric and lung cancer.

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-13-9-8-11(10-14(13)20-2)17-16(18)12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEWYNPUPVTAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.